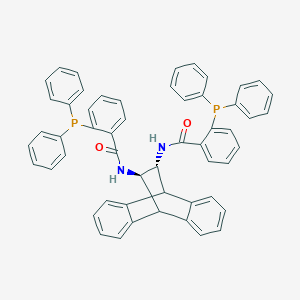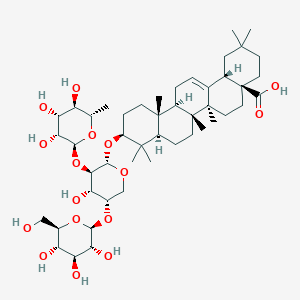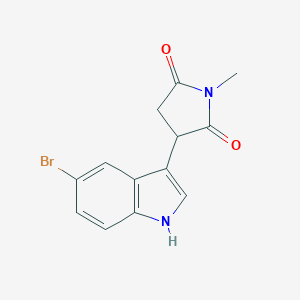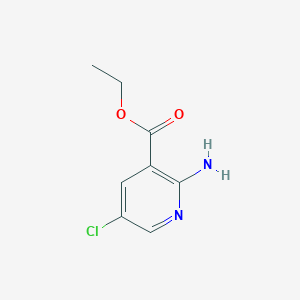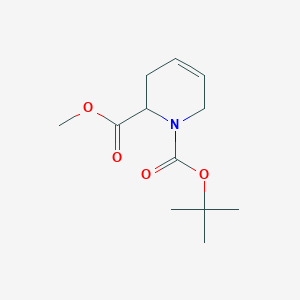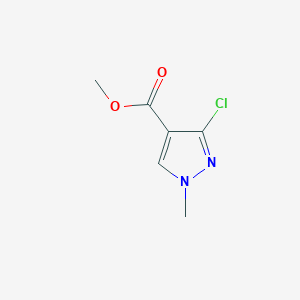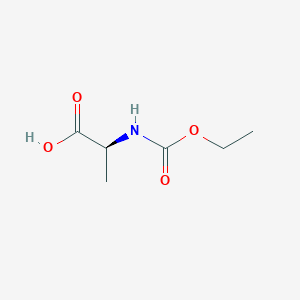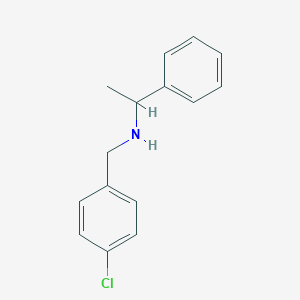
5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine
Overview
Description
5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Pharmaceutical Chemistry and Drug Discovery
5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine derivatives have been utilized in pharmaceutical chemistry, particularly in drug discovery. For example, novel pyrimidine-5-carboxamide derivatives bearing a 3-chloro-4-methoxybenzylamino group at the 4-position were identified as potent and highly selective phosphodiesterase 5 inhibitors. One such derivative, avanafil, exhibited a potent relaxant effect on isolated rabbit cavernosum and high isozyme selectivity (Sakamoto et al., 2014).
Crystallography and Molecular Structure Analysis
The compound and its derivatives are also significant in the field of crystallography and molecular structure analysis. For instance, studies have been conducted on the crystallization and molecular recognition processes involving hydrogen bonding of pyrimidine derivatives, providing insights into the tautomeric forms and structural ordering in various salts and cocrystals (Rajam et al., 2017).
Antitumor Properties
There is also research focusing on the antitumor properties of 5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine derivatives. For instance, reactions of specific pyrimidine derivatives have been used to synthesize compounds for antitumor property studies (Grigoryan et al., 2008).
Drug Action and Biological Properties
The targeted drug action of pharmaceuticals containing pyrimidine functionality likely depends heavily on molecular recognition processes involving hydrogen bonding, which is a critical area of study for understanding the biological and pharmacological properties of these compounds (Rajam et al., 2017).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of various pyrimidine derivatives, including 5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine, contributes significantly to the development of new chemical entities with potential therapeutic applications. This includes studies on the synthesis routes, quantum chemical calculations, and analysis of molecular properties (Saracoglu et al., 2020).
Safety And Hazards
Future Directions
Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
6-chloro-4-N-[(4-methoxyphenyl)methyl]pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)6-15-12-10(14)11(13)16-7-17-12/h2-5,7H,6,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILBPSIRUMDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


